3-Bromo-5H-benzo[b]carbazole
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Overview
Description
3-Bromo-5H-benzo[b]carbazole is a brominated derivative of benzo[b]carbazole, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5H-benzo[b]carbazole typically involves the bromination of benzo[b]carbazole. One common method is the electrophilic aromatic substitution reaction, where benzo[b]carbazole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5H-benzo[b]carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzo[b]carbazoles, while coupling reactions can produce extended aromatic systems.
Scientific Research Applications
3-Bromo-5H-benzo[b]carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antiviral research.
Material Science: Utilized in the synthesis of novel polymers and materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5H-benzo[b]carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]carbazole: The parent compound without the bromine substitution.
3-Chloro-5H-benzo[b]carbazole: A chlorinated analogue with similar properties.
5H-benzo[b]carbazole: Another derivative with different substitution patterns.
Uniqueness
3-Bromo-5H-benzo[b]carbazole is unique due to the presence of the bromine atom, which can significantly alter its reactivity and properties compared to its non-brominated or differently substituted analogues. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.
Properties
Molecular Formula |
C16H10BrN |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
3-bromo-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10BrN/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9,18H |
InChI Key |
JEYSPLWHVNAVDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=C(C=C4)Br |
Origin of Product |
United States |
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